1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
“1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-5-amine hydrochloride” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a fluoroethyl group, which is a two-carbon chain with a fluorine atom attached, and a methyl group attached to the pyrazole ring.
Synthesis Analysis
The synthesis of similar fluorinated compounds often involves the use of fluorinating agents or precursors with a fluorine atom . The exact method would depend on the specific reactants and conditions.
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. The pyrazole ring, as a part of the compound, is likely to contribute to its stability and possibly its reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrazole ring, the fluoroethyl group, and the amine group could all potentially participate in reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Fluorinated compounds often have unique properties due to the presence of fluorine, such as increased stability and altered reactivity .
Scientific Research Applications
Antitumor, Antifungal, and Antibacterial Applications
Pyrazole derivatives, including compounds similar to 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, have shown potential in antitumor, antifungal, and antibacterial applications. The structural and biological activities of these compounds have been extensively studied, revealing their effectiveness against breast cancer and various microbes (Titi et al., 2020).
Synthesis and Chemical Properties
The synthesis of pyrazole derivatives, including processes similar to those used for this compound, has been detailed in studies. These studies explore the chemical properties and potential applications of these compounds (Pollock & Cole, 2014).
Fluorescence and Light-Emitting Applications
Research has shown that pyrazole derivatives can be used in the synthesis of compounds with high fluorescence intensity, relevant for applications like organic light-emitting diodes (OLEDs). This application is significant due to the increasing demand for advanced materials in electronics and display technologies (Szlachcic et al., 2017).
Corrosion Inhibition
Pyrazole compounds have been evaluated as corrosion inhibitors for steel in acidic environments. Studies demonstrate their effectiveness in reducing corrosion rates, which is crucial for various industrial applications (Herrag et al., 2007).
Antimicrobial Activity
Synthesized pyrazole derivatives have been tested for antimicrobial activity, showing promising results against bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents (Mistry et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-methylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3.ClH/c1-5-4-6(8)10(9-5)3-2-7;/h4H,2-3,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLYRVQMNBJVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CCF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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